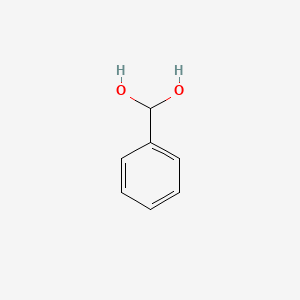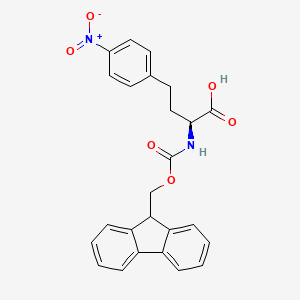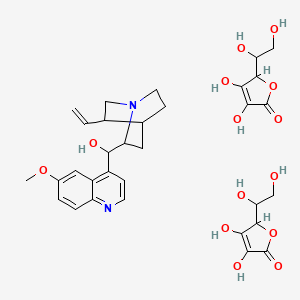
Quinine diascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinine diascorbate is a compound formed by the combination of quinine and ascorbic acid (vitamin C). Quinine is an alkaloid derived from the bark of the cinchona tree, historically used to treat malaria. Ascorbic acid is a vital nutrient known for its antioxidant properties. The combination of these two compounds results in this compound, which is explored for its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinine diascorbate involves the reaction of quinine with ascorbic acid under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the diascorbate salt. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where quinine and ascorbic acid are mixed in precise stoichiometric ratios. The reaction is monitored for pH, temperature, and reaction time to ensure high yield and purity of the final product. After the reaction, the product is purified using crystallization or filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Quinine diascorbate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can undergo oxidation to dehydroascorbic acid.
Reduction: Quinine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The quinoline ring in quinine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize ascorbic acid.
Reduction: Sodium borohydride or other mild reducing agents can reduce quinine.
Substitution: Electrophilic reagents such as halogens or nitro groups can react with the quinoline ring.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced quinine derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinine diascorbate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the formulation of health supplements and as a preservative in certain products.
Wirkmechanismus
Quinine diascorbate can be compared with other quinine derivatives and ascorbate compounds:
Quinine Sulfate: Another quinine derivative used to treat malaria, but without the antioxidant benefits of ascorbic acid.
Ascorbic Acid: Pure vitamin C, widely used for its antioxidant properties but lacking the antimalarial effects of quinine.
Chloroquine: A synthetic antimalarial drug similar to quinine but with different side effect profiles and resistance patterns.
Uniqueness: this compound is unique due to its dual functionality, combining the antimalarial properties of quinine with the antioxidant benefits of ascorbic acid, potentially offering a synergistic therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- Quinine sulfate
- Chloroquine
- Primaquine
- Ascorbic acid
- Dehydroascorbic acid
Eigenschaften
CAS-Nummer |
146-40-7 |
|---|---|
Molekularformel |
C32H40N2O14 |
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C6H8O6/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2,5,7-10H,1H2 |
InChI-Schlüssel |
CJHQUYQRCLIWSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
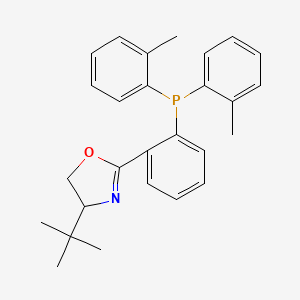

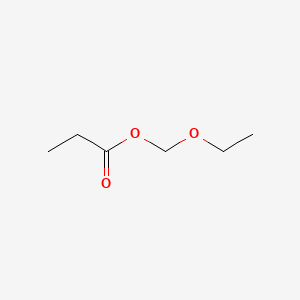
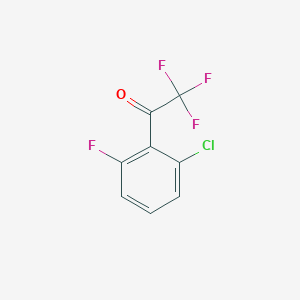
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
